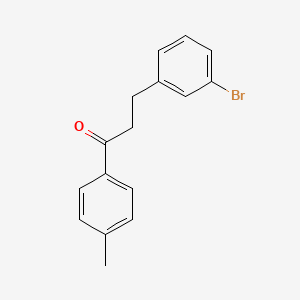![molecular formula C13H10FNO B1532350 1-[6-(4-Fluorophenyl)pyridin-3-yl]ethanone CAS No. 1215695-69-4](/img/structure/B1532350.png)
1-[6-(4-Fluorophenyl)pyridin-3-yl]ethanone
Vue d'ensemble
Description
“1-[6-(4-Fluorophenyl)pyridin-3-yl]ethanone” is a chemical compound with the CAS Number: 1215695-69-4. It has a molecular weight of 215.23 . The IUPAC name for this compound is 1-[6-(4-fluorophenyl)-3-pyridinyl]ethanone .
Molecular Structure Analysis
The linear formula of “this compound” is C13H10FNO . The InChI code is 1S/C13H10FNO/c1-9(16)11-4-7-13(15-8-11)10-2-5-12(14)6-3-10/h2-8H,1H3 .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.171±0.06 g/cm3 . The predicted boiling point is 343.4±27.0 °C .Applications De Recherche Scientifique
Versatile Three-Component Coupling
The compound 1-[6-(4-Fluorophenyl)pyridin-3-yl]ethanone has been utilized in a novel three-component coupling process for the synthesis of various pyrido fused systems, such as pyrazolo[3,4-b]pyridines. This method is significant for its versatility and efficiency in generating a wide range of bicyclic systems, demonstrating the compound's utility in complex organic syntheses (Almansa et al., 2008).
Fluorescent Properties and Photophysical Studies
The compound exhibits unusual fluorescent properties, particularly when synthesized into derivatives such as 3,4,6-triphenyl-α-pyrone. These derivatives have shown intense greenish-yellow fluorescence in solid states but not in solution, highlighting the compound's potential application in developing novel fluorophores and materials with unique optical properties (HiranoKeisuke et al., 2001).
Hydrogen-Bonding Patterns in Enaminones
Research into hydrogen-bonding patterns in enaminones related to this compound has provided insights into molecular interactions and structural stability, particularly in the context of secondary amine and carbonyl groups. Such studies are crucial for understanding the structural and chemical properties of pharmaceuticals and organic materials (Balderson et al., 2007).
Catalytic Behavior in Organometallic Chemistry
In organometallic chemistry, derivatives of this compound have been investigated for their catalytic behavior, particularly in the context of ethylene reactivity. The synthesis and characterization of metal complexes involving this compound have shed light on new catalyst designs and their applications in polymerization and oligomerization processes (Sun et al., 2007).
Molecular Docking and Nonlinear Optical Properties
Studies have also focused on the molecular structure, vibrational assignments, and nonlinear optical properties of derivatives, providing valuable information for the design of materials with potential applications in molecular electronics and photonics. Molecular docking studies suggest that these compounds could exhibit inhibitory activity against specific targets, indicating potential applications in drug design and medicinal chemistry (Mary et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
1-[6-(4-fluorophenyl)pyridin-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c1-9(16)11-4-7-13(15-8-11)10-2-5-12(14)6-3-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFWOSFNWYVLHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




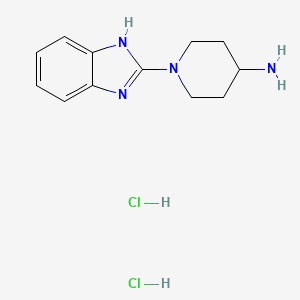
![[1-(3,4-Dimethoxybenzenesulfonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B1532273.png)
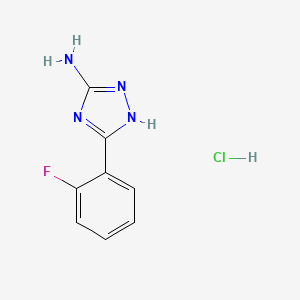
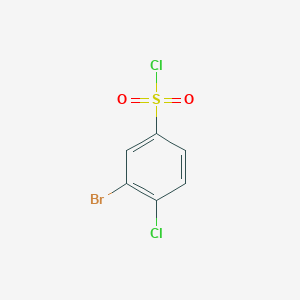

![1-(Tert-butyl)-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B1532282.png)
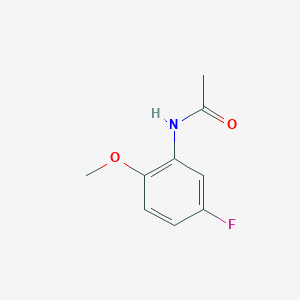
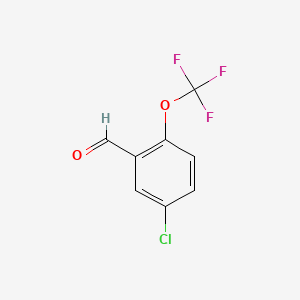

![2-[2-(2-furyl)pyrimidin-5-yl]-7-methyl-1H-benzimidazole](/img/structure/B1532288.png)
![3-(Tert-butyl) 6-ethyl 9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,6-dicarboxylate](/img/structure/B1532289.png)
